N-Boc-endo-3-aminotropane
Overview
Description
N-Boc-endo-3-aminotropane, also known as tert-butyl (1S,5R)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is a derivative of tropane and is characterized by its bicyclic structure, which includes a nitrogen atom. It is commonly used as a reagent in the synthesis of various chemical compounds, particularly in the development of tropane-derived CCR5 receptor antagonists .
Mechanism of Action
Target of Action
N-Boc-endo-3-aminotropane is primarily used as a reagent in the synthesis of tropane-derived CCR5 receptor antagonists . The CCR5 receptor is a protein on the surface of white blood cells that is involved in the immune system as it acts as a receptor for chemokines. This makes it a target for the action of this compound.
Mode of Action
This compound has been shown to be highly reactive and to undergo many reactions, including nucleophilic substitution and addition reactions . The compound can be reacted with alkyl halides to form amines, or with nitroalkanes to form oximes . These reactions are crucial in the synthesis of tropane-derived CCR5 receptor antagonists.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the compounds it helps synthesize. As a reagent in the synthesis of tropane-derived CCR5 receptor antagonists, its primary result of action would be the creation of these antagonists, which can block the CCR5 receptor and potentially influence immune response .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s recommended to store the compound under inert gas (nitrogen or Argon) at 2–8 °C This suggests that the compound’s stability and reactivity may be affected by factors such as temperature, light, and the presence of oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-endo-3-aminotropane typically involves the reduction of (3-endo)-3-benzylamine-8-nitrogen-containing bicyclic [3.2.1] octane-8-methyl tert-butyl ester using palladium on carbon as a catalyst . The reaction conditions include hydrogenation under an inert atmosphere, usually nitrogen or argon, at a temperature range of 2–8°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: N-Boc-endo-3-aminotropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions typically involve the removal of the Boc protecting group.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Endo-3-aminotropane after deprotection.
Substitution: Various substituted tropane derivatives depending on the nucleophile used.
Scientific Research Applications
N-Boc-endo-3-aminotropane is widely used in scientific research due to its versatility as a building block for the synthesis of various chemical compounds. Its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of receptor-ligand interactions, particularly in the development of CCR5 receptor antagonists.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as HIV/AIDS by blocking the CCR5 receptor.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Comparison with Similar Compounds
- N-Boc-exo-3-aminotropane
- tert-Butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1R,3r,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Comparison: N-Boc-endo-3-aminotropane is unique due to its endo configuration, which provides distinct steric and electronic properties compared to its exo counterparts. This configuration enhances its binding affinity and selectivity for the CCR5 receptor, making it a valuable compound in medicinal chemistry .
Biological Activity
N-Boc-endo-3-aminotropane is a bicyclic compound with significant implications in medicinal chemistry and pharmacology. Its unique structure, characterized by a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, makes it a valuable precursor for synthesizing various biologically active compounds, particularly tropane-derived CCR5 receptor antagonists. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and potential therapeutic applications.
This compound has the molecular formula and a molecular weight of approximately 226.32 g/mol. It is synthesized through several steps, often starting from (3-endo)-3-benzylamine-8-nitrogen-containing bicyclic [3.2.1] octane-8-methyl tert-butyl ester via palladium-carbon reduction methods. The compound's structural features contribute to its reactivity and ability to undergo various chemical transformations, including nucleophilic substitutions and additions.
Target of Action
This compound primarily acts as a precursor in the synthesis of CCR5 receptor antagonists. These antagonists are critical in modulating immune responses and have potential applications in treating HIV/AIDS by blocking the CCR5 receptor, which is essential for viral entry into host cells .
Mode of Action
The compound interacts with biological targets through binding mechanisms that influence cellular signaling pathways. Its ability to selectively inhibit the CCR5 receptor suggests that it can alter gene expression and cellular metabolism related to immune function.
Cellular Effects
Research indicates that this compound affects various cell types by modulating cell signaling pathways and influencing gene expression. Its interactions can lead to changes in cellular metabolism, impacting overall cell function .
Pharmacokinetics
The compound is noted for its low solubility in water, which may affect its bioavailability and distribution within biological systems. Understanding its pharmacokinetic properties is crucial for evaluating its therapeutic potential.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of CCR5 receptor antagonists derived from this compound. These studies highlight:
- Synthesis Efficiency : Methods have been developed to synthesize derivatives efficiently while maintaining high yields and purity levels.
- Biological Evaluation : Compounds synthesized from this compound have shown promising results in preclinical models, demonstrating their ability to inhibit HIV replication effectively.
- Toxicity Assessment : Dosage studies in animal models reveal that lower doses may yield beneficial effects, while higher doses could result in toxicity or adverse effects .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C12H22N2O2 | Precursor for CCR5 antagonists |
N-Boc-exo-3-aminotropane | C12H22N2O2 | Less selective for CCR5 receptors |
Other tropane derivatives | Varies | Various activities depending on structure |
The endo configuration of this compound enhances its binding affinity compared to exo counterparts, making it particularly valuable in drug design aimed at developing targeted therapies .
Properties
IUPAC Name |
tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7,13H2,1-3H3/t8?,9-,10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJKEPNCNBWESN-PBINXNQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207405-68-3, 744183-20-8 | |
Record name | tert-butyl (1R,3R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-tert-butyl (1R,3S,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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